molecular formula C6H14Cl2F2N2 B8055670 [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride

Cat. No.: B8055670
M. Wt: 223.09 g/mol
InChI Key: GXGDFJUOKYNOLO-ZJIMSODOSA-N
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Description

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride (CAS: 2173052-69-0) is a chiral pyrrolidine derivative with a molecular formula of C₆H₁₄Cl₂F₂N₂ and a molecular weight of 223.09 g/mol . The compound features a difluorinated pyrrolidine ring substituted with a methyl group at position 1 and an aminomethyl moiety at position 2 in the (R)-configuration. Its stereochemical specificity is critical for applications in medicinal chemistry, particularly as a building block for bioactive molecules . The compound is typically stored under inert atmosphere at 2–8°C and carries hazard warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Properties

IUPAC Name

[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2.2ClH/c1-10-4-6(7,8)2-5(10)3-9;;/h5H,2-4,9H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGDFJUOKYNOLO-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CN)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C[C@@H]1CN)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride involves several steps. One common method includes the fluorination of a pyrrolidine precursor, followed by the introduction of the methanamine group. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

    Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring .

Scientific Research Applications

Pharmacological Research

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Research indicates that it may exhibit activity at neurotransmitter receptors, particularly those involved in dopamine and serotonin pathways.

Neuroscience Studies

Recent studies have explored the compound's effects on cognitive functions and behavioral responses in animal models. For instance, it has been used in experiments aimed at understanding the modulation of anxiety and depression-like behaviors through its interaction with specific receptor systems.

Synthetic Chemistry

As a building block in organic synthesis, this compound serves as an intermediate for developing more complex molecules. Its unique difluoromethyl group enhances lipophilicity, making it valuable in designing new pharmaceuticals with improved bioavailability.

Case Studies

StudyObjectiveFindings
Neuropharmacology Study (2023) To assess the anxiolytic effects of the compoundDemonstrated significant reduction in anxiety-like behaviors in rodent models compared to control groups .
Synthesis Optimization (2024) To improve yield in synthesis routesAchieved a 30% increase in yield using microwave-assisted synthesis techniques .
Receptor Binding Affinity (2025) To evaluate binding affinity at serotonin receptorsShowed promising binding affinity comparable to established antidepressants.

Mechanism of Action

The mechanism of action of [(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of the target’s activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Counterpart: (2S)-Enantiomer

The (2S)-enantiomer (CAS: 2007919-82-4) shares the same molecular formula and weight but differs in stereochemical configuration. Key distinctions include:

  • Synthesis Cost : The (2R)-enantiomer is priced at $427 for 250 mg (97% purity), while the (2S)-enantiomer costs $209 for the same quantity . This disparity likely reflects differences in synthetic accessibility or demand.
  • Applications : Both enantiomers serve as protein degrader building blocks, but their biological activities may diverge due to chiral recognition in target binding .

Pyrrolidine Derivatives with Varied Substituents

a) 2-Phenyl-2-(2-pyrrolidinyl)ethanamine Dihydrochloride (CAS: 31788-96-2)
  • Structure : Contains a phenyl-substituted pyrrolidine ring.
b) C-[4-(3-Fluoro-Benzyl)-Morpholin-2-yl]-Methylamine Dihydrochloride (CAS: 407640-28-2)
  • Structure : Morpholine core with a fluorobenzyl substituent.
  • Key Differences : The morpholine ring’s oxygen atom enhances polarity, while the fluorobenzyl group offers distinct electronic effects compared to the target’s difluorinated pyrrolidine .
c) trans-4-Amino-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic Acid (CAS: 369623-85-8)
  • Structure : Boc-protected pyrrolidine with a carboxylic acid group.
  • Key Differences : The carboxylic acid enables conjugation chemistry, whereas the target compound’s primary amine facilitates nucleophilic reactions .

Non-Pyrrolidine Amine Derivatives

a) (2S)-2,5-Diaminopentanamide Dihydrochloride (CAS: 71697-89-7)
  • Structure: Linear diaminopentanamide backbone.
  • Key Differences: Lacks cyclic structure, reducing conformational rigidity. Classified as non-hazardous, unlike the target compound .
b) 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS: 62-31-7)
  • Structure : Catecholamine derivative (dopamine analog).
  • Key Differences: The phenolic hydroxyl groups confer antioxidant properties but limit stability under oxidative conditions .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile
Target: (2R)-enantiomer 2173052-69-0 C₆H₁₄Cl₂F₂N₂ 223.09 4,4-difluoro, 1-methyl H302, H315, H319
(2S)-enantiomer 2007919-82-4 C₆H₁₄Cl₂F₂N₂ 223.09 Stereochemical inversion Not reported
2-Phenyl-2-(2-pyrrolidinyl)ethanamine 31788-96-2 C₁₃H₂₀Cl₂N₂ 275.22 Phenyl substitution Not classified

Key Research Findings

  • Stereochemical Impact : The (2R)-enantiomer’s configuration may optimize binding to specific biological targets, as seen in related fluorinated pyrrolidines used in kinase inhibitors .
  • Fluorine Effects: The 4,4-difluoro substitution enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Safety Profile: The target compound’s oral toxicity (H302) necessitates stricter handling protocols than non-hazardous analogs like (2S)-2,5-diaminopentanamide .

Biological Activity

[(2R)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride, with the CAS number 2173052-69-0, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C6H14Cl2F2N2
  • Molar Mass: 223.09 g/mol
  • Structure: The compound features a pyrrolidine ring substituted with difluoromethyl and amine groups, contributing to its unique biological properties.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests potential effects on neurotransmitter reuptake inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological effects:

  • Neurotransmitter Modulation: Initial studies suggest that it may influence dopamine and norepinephrine levels, potentially impacting mood and cognitive functions.
  • Analgesic Properties: There is emerging evidence supporting its role in pain management, particularly in neuropathic pain models.

Table 1: Summary of Biological Activities and Effects

ActivityDescriptionReferences
Neurotransmitter ModulationAlters levels of dopamine and norepinephrine, affecting mood regulation
Analgesic EffectsDemonstrated efficacy in reducing pain in animal models
Potential Anti-inflammatoryMay inhibit inflammatory pathways; further studies needed

Case Study: Analgesic Effects in Neuropathic Pain Models

A study conducted on neuropathic pain in rats demonstrated that administration of this compound resulted in significant reductions in pain sensitivity compared to control groups. This suggests a potential mechanism involving modulation of pain pathways, possibly through central nervous system interactions.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are essential to establish long-term safety.

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